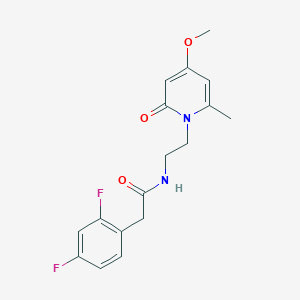![molecular formula C28H28N4O6S B2532525 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-87-4](/img/no-structure.png)
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” has a molecular formula of C28H28N4O6S, an average mass of 548.610 Da, and a monoisotopic mass of 548.172974 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrimidoquinoline core, a dimethoxyphenyl group, a dimethyl group, a nitrobenzyl group, and a thio group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.科学的研究の応用
Synthetic Methodologies and Chemical Properties
Multicomponent Reaction Synthesis : This compound can be synthesized through a multicomponent reaction involving bis(sulfanediyl))bis(6-aminopyrimidin-4(1H)-ones), dimedone, and appropriate aromatic aldehydes. Such synthesis demonstrates the compound's versatility in forming chemical bonds with different groups, expanding its potential applications in various chemical reactions (Diab et al., 2021).
Condensation Reactions : It can be produced via one-pot condensation reactions, indicating its reactivity and potential utility in developing various substituted derivatives. Such reactions typically involve combining 2-substituted 6-aminopyrimidin-4(3H)-ones with other compounds like aromatic aldehydes (Harutyunyan et al., 2019).
Potential Biological Activities
DNA Interactions and Photocleavage : Certain derivatives of pyrimido[4,5-b]quinolines, similar in structure to the compound , have shown the ability to interact with DNA and exhibit photocleavage properties under UV light. This suggests potential applications in molecular biology and biochemistry, particularly in studying DNA interactions and damage mechanisms (Ragheb et al., 2022).
Antioxidant Properties : Some derivatives have been studied for their antioxidant properties. This indicates that the compound or its derivatives might have potential as antioxidants, which could be relevant in pharmacology or as protective agents against oxidative stress (Ismaili et al., 2008).
Catalysis and Material Science
- Use in Metal-Organic Frameworks (MOFs) : Derivatives of this compound can be incorporated into MOFs, highlighting their potential in catalysis and material science. These applications could range from facilitating chemical reactions to developing new materials with unique properties (Sepehrmansouri et al., 2020).
作用機序
Safety and Hazards
特性
CAS番号 |
537044-87-4 |
|---|---|
製品名 |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
分子式 |
C28H28N4O6S |
分子量 |
548.61 |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34) |
InChIキー |
QDBCJMIWQYYYJT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



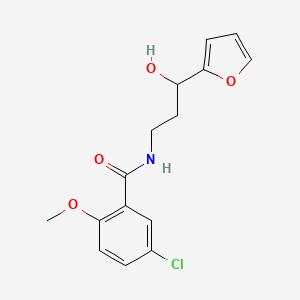
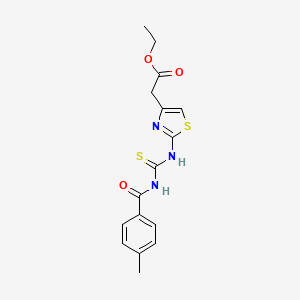
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)
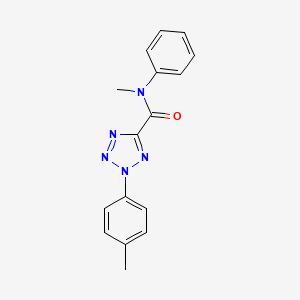

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)
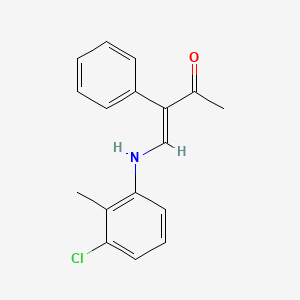
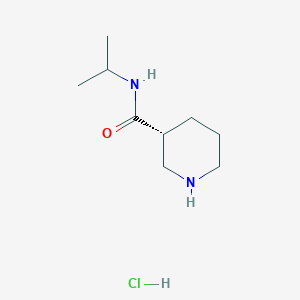
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)
![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)
